molecular formula C14H8ClIN2O B11171877 N-(3-chloro-4-cyanophenyl)-3-iodobenzamide

N-(3-chloro-4-cyanophenyl)-3-iodobenzamide

Cat. No.: B11171877
M. Wt: 382.58 g/mol
InChI Key: GMWKBQXZWYXIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-cyanophenyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and cyano group on the phenyl ring and an iodine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-iodobenzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 3-chloro-4-cyanophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Iodination: The amine group is then iodinated using iodine and a suitable oxidizing agent.

    Amidation: Finally, the iodinated compound is reacted with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-3-iodobenzamide is unique due to the presence of both a cyano and iodine group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H8ClIN2O

Molecular Weight

382.58 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-iodobenzamide

InChI

InChI=1S/C14H8ClIN2O/c15-13-7-12(5-4-10(13)8-17)18-14(19)9-2-1-3-11(16)6-9/h1-7H,(H,18,19)

InChI Key

GMWKBQXZWYXIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.